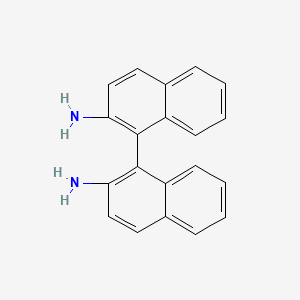

1,1'-Binaphthyl-2,2'-diamine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAPSNKEOHDLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196328 | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4488-22-6, 18531-95-8, 18741-85-0 | |

| Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4488-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI03TW52AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL97NN4U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL35MU1249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to Axial Chirality and Atropisomerism

An In-depth Technical Guide to the Fundamental Principles of BINAM Axial Chirality

Axial chirality is a distinct form of stereoisomerism where a molecule's chirality does not originate from a traditional chiral center, but from the non-planar arrangement of substituents around a chiral axis.[1][2][3] This phenomenon arises when rotation around a single bond is severely restricted, leading to the existence of stable, isolatable rotational isomers known as atropisomers.[1] A prominent and foundational example of a molecule exhibiting this characteristic is 1,1'-binaphthyl-2,2'-diamine (BINAM) .

BINAM and its derivatives are cornerstones in the field of asymmetric synthesis, primarily serving as highly effective chiral ligands for transition-metal catalysts and as precursors to potent organocatalysts.[4][5][6][7] The profound influence of BINAM's chirality is demonstrated in its applications, where the specific (R) or (S) enantiomer can dictate the stereochemical outcome of a reaction or exhibit starkly different biological activities.[4][5]

The Structural Origin of Axial Chirality in BINAM

The chirality of BINAM is a direct consequence of hindered rotation around the C1-C1' single bond that connects the two naphthalene rings.[8] In a planar conformation, significant steric repulsion occurs between the amino (-NH₂) groups at the 2 and 2' positions and the hydrogen atoms at the 8 and 8' positions of the opposing naphthyl rings. This steric clash forces the naphthalene rings to exist in a non-planar, twisted conformation.

The energy required to overcome this steric hindrance and force the rings to rotate past each other (the rotational energy barrier) is substantial.[9] This high barrier prevents the interconversion of the two possible mirror-image conformers at ambient temperatures, allowing them to be isolated as stable, distinct enantiomers: (R)-BINAM and (S)-BINAM.[5][9]

Caption: Atropisomers of BINAM showing the steric clash that restricts rotation.

Quantitative Data on Rotational Barriers

The stability of BINAM's atropisomers is quantified by the rotational energy barrier. This value is critical as it determines whether the enantiomers can be isolated or if they will readily racemize. A higher barrier indicates greater configurational stability.

| Compound | Substituent (at 2,2') | Rotational Barrier (kcal/mol) | Reference |

| 1,1'-Binaphthyl | -H | ~23.8 | [8] |

| BINAM | -NH₂ | ~37.0 | [8] |

| BINOL | -OH | 36.5 - 43.5 | [8] |

The rotational barrier for BINAM is significantly high, confirming that its enantiomers are exceptionally stable and do not interconvert under normal conditions.

Synthesis and Resolution of Enantiomers

While methods for the direct asymmetric synthesis of BINAM exist, the most common and established route to obtain enantiopure (R)- or (S)-BINAM is through the resolution of a racemic mixture.

-

Synthesis of Racemic BINAM : The racemic form of BINAM is typically synthesized via the oxidative coupling of 2-naphthylamine derivatives, often mediated by transition metals.[7]

-

Resolution of Enantiomers : The separation of the racemic mixture into its constituent enantiomers is achieved through classical resolution.[10][11] This process involves:

-

Diastereomer Formation : The racemic BINAM (a basic amine) is reacted with a single enantiomer of a chiral acid, known as a resolving agent (e.g., (+)-tartaric acid). This acid-base reaction forms a pair of diastereomeric salts.

-

Separation : Diastereomers possess different physical properties, most notably solubility.[10] Through a process of fractional crystallization, one diastereomeric salt preferentially crystallizes from the solution while the other remains dissolved.

-

Liberation : The separated diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the chiral acid and regenerate the free, enantiomerically pure BINAM amine, which can be isolated via extraction.[10]

-

Alternative strategies such as kinetic resolution, where one enantiomer reacts faster than the other with a chiral catalyst or reagent, have also been developed to access enantiopure BINAM derivatives.[12][13][14]

Caption: Workflow for the classical resolution of racemic BINAM.

Experimental Protocol: Classical Resolution of Racemic BINAM

The following is a generalized protocol illustrating the key steps in the resolution of racemic BINAM using a chiral acid. The specific choice of solvent and resolving agent may be optimized for efficiency.

Objective: To separate a racemic mixture of BINAM into its (R) and (S) enantiomers.

Materials:

-

Racemic this compound (BINAM)

-

Chiral resolving agent (e.g., (+)-O,O'-Dibenzoyl-D-tartaric acid)

-

Solvent (e.g., Methanol, Ethanol)

-

Aqueous base solution (e.g., 2M Sodium Hydroxide)

-

Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., Anhydrous Magnesium Sulfate)

Procedure:

-

Salt Formation: a. Dissolve the racemic BINAM (1 equivalent) in a suitable solvent (e.g., methanol) with gentle heating. b. In a separate flask, dissolve the chiral resolving agent (0.5 equivalents, as each molecule of acid can bind with the two amine groups of BINAM, or 1 equivalent depending on the acid) in the same solvent. c. Slowly add the resolving agent solution to the BINAM solution. Stir the mixture. A precipitate of the diastereomeric salts should begin to form.[10]

-

Fractional Crystallization: a. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt.[15] b. Collect the crystals by suction filtration and wash them with a small amount of cold solvent to remove impurities from the mother liquor.[10] c. The collected solid is the enriched diastereomeric salt. The mother liquor contains the other, more soluble diastereomeric salt.

-

Liberation of the Enantiopure Amine: a. Suspend the isolated crystalline salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane). b. Slowly add an aqueous base solution (e.g., 2M NaOH) while stirring vigorously until the aqueous layer is distinctly basic. This neutralizes the tartaric acid, forming a water-soluble salt, and liberates the free BINAM enantiomer into the organic layer.[10] c. Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with brine. d. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched BINAM.

-

Characterization: a. Determine the optical purity of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation with a polarimeter and comparing it to literature values.

Applications in Research and Drug Development

The availability of enantiomerically pure BINAM is critical for numerous applications in chemistry and drug development.

-

Asymmetric Catalysis : BINAM-derived ligands are widely used in transition-metal catalysis to produce chiral molecules with high enantioselectivity.[4][5] Furthermore, BINAM-derived phosphoric acids have emerged as powerful Brønsted acid organocatalysts for a variety of chemical transformations.[6][16]

-

Drug Development : Chirality is a key factor in pharmacology, as different enantiomers of a drug can have vastly different biological effects. Recent studies have shown that BINAM derivatives exhibit potent and enantioselective biological activity. For instance, (R)-BINAM acts as a spindle poison that induces apoptosis in cancer cells, whereas (S)-BINAM is biologically inactive in the same assays.[4][5] This highlights the potential of the BINAM scaffold in the design of novel, stereospecific therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Axial chirality - Wikipedia [en.wikipedia.org]

- 4. Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Highly enantioselective kinetic resolution of axially chiral BINAM derivatives catalyzed by a Brønsted acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Properties of 1,1'-Binaphthyl-2,2'-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Binaphthyl-2,2'-diamine (BINAM) is a chiral organic compound that serves as a cornerstone in asymmetric synthesis and catalysis. Its rigid binaphthyl backbone and strategically positioned amino groups impart unique stereochemical properties, making it a valuable ligand for a wide range of enantioselective transformations. A thorough understanding of its spectroscopic characteristics is paramount for its application in drug development and materials science, enabling researchers to elucidate reaction mechanisms, determine enantiomeric purity, and probe molecular interactions. This technical guide provides an in-depth overview of the core spectroscopic properties of BINAM, complete with quantitative data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its characteristic spectral features.

Table 1: Infrared (IR) and Raman Spectroscopy Data

Vibrational spectroscopy provides a fingerprint of the molecular structure of BINAM, revealing characteristic bond vibrations.

| Infrared (IR) Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |

| 3461 | 3464 | N-H asymmetric stretch |

| 3377 | 3381 | N-H symmetric stretch |

| 3055 | 3059 | C-H stretch (aromatic) |

| 1621 | 1624 | N-H bend / C=C stretch (aromatic) |

| 1585 | 1587 | C=C stretch (aromatic) |

| 1515 | 1517 | C=C stretch (aromatic) |

| 1462 | 1464 | C-H bend (aromatic) |

| 1431 | 1433 | C-C stretch (naphthyl rings) |

| 1368 | 1370 | C-N stretch |

| 1269 | 1271 | C-H in-plane bend |

| 1142 | 1144 | C-H in-plane bend |

| 873 | 875 | C-H out-of-plane bend |

| 747 | 749 | C-H out-of-plane bend |

Data sourced from experimental and theoretical studies.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of BINAM. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d, J = 8.8 Hz | 2H | Aromatic H |

| 7.78 | d, J = 8.1 Hz | 2H | Aromatic H |

| 7.30 | d, J = 8.8 Hz | 2H | Aromatic H |

| 7.22 | ddd, J = 8.1, 6.8, 1.2 Hz | 2H | Aromatic H |

| 7.12 | ddd, J = 8.1, 6.8, 1.2 Hz | 2H | Aromatic H |

| 7.05 | d, J = 8.1 Hz | 2H | Aromatic H |

| 3.85 | br s | 4H | -NH₂ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 142.9 | C-NH₂ |

| 133.8 | Quaternary C |

| 129.2 | Aromatic CH |

| 128.1 | Aromatic CH |

| 127.8 | Quaternary C |

| 126.5 | Aromatic CH |

| 122.8 | Aromatic CH |

| 120.3 | Aromatic CH |

| 118.9 | Quaternary C |

| 109.8 | Aromatic CH |

Note: Specific assignments may vary slightly based on experimental conditions and solvent.

Table 3: UV-Visible and Fluorescence Spectroscopy Data

These techniques probe the electronic transitions within the BINAM molecule, providing insights into its conjugation and photophysical properties.

| Spectroscopy | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| UV-Visible Absorption | Dichloromethane | 235 | ~50,000 |

| 300 | ~15,000 | ||

| 345 | ~10,000 | ||

| Fluorescence | Solvent | λ_excitation (nm) | λ_emission (nm) |

| Dichloromethane | 345 | 410 |

Note: Molar absorptivity values are approximate. Fluorescence quantum yield is generally low for the parent diamine.

Table 4: Vibrational Circular Dichroism (VCD) Data

VCD is a powerful technique for determining the absolute configuration of chiral molecules like BINAM. The data below is for the (S)-enantiomer in DMSO-d₆. The spectrum of the (R)-enantiomer is the mirror image.

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) |

| 1620 | +8.5 |

| 1515 | -5.0 |

| 1460 | +3.0 |

| 1380 | -4.5 |

| 1260 | +6.0 |

Data extracted from graphical representations in the literature.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for obtaining the spectroscopic data presented above.

Sample Preparation

-

For IR/Raman (Solid State): this compound is a solid at room temperature. For IR spectroscopy, a small amount of the solid can be ground with KBr and pressed into a pellet, or a Nujol mull can be prepared. For Raman spectroscopy, the solid powder can be placed directly in the sample holder.

-

For NMR, UV-Vis, Fluorescence, and VCD (Solution): A solution of this compound is prepared by dissolving an appropriate amount of the solid in a suitable deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆) or a spectroscopic grade solvent for other techniques (e.g., dichloromethane, acetonitrile, or ethanol). The concentration will vary depending on the technique's sensitivity.

Infrared (IR) Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film can be prepared by dissolving a small amount of BINAM in a volatile solvent like dichloromethane and allowing a drop to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be made by grinding 1-2 mg of BINAM with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the pure salt plate/KBr pellet) is recorded and subtracted from the sample spectrum.

Raman Spectroscopy

-

Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation: A small amount of the solid BINAM powder is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 200 to 3500 cm⁻¹. Laser power and acquisition time are adjusted to obtain a good signal-to-noise ratio while avoiding sample degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of BINAM is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: A proton-decoupled carbon-13 NMR experiment is performed. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

UV-Visible (UV-Vis) Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of BINAM is prepared in a UV-transparent solvent (e.g., dichloromethane or acetonitrile). This solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max. A 1 cm path length quartz cuvette is typically used.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200 to 500 nm. A baseline is first recorded with a cuvette containing only the solvent.

Fluorescence Spectroscopy

-

Instrument: A spectrofluorometer.

-

Sample Preparation: A dilute solution of BINAM is prepared in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Data Acquisition:

-

Emission Spectrum: The sample is excited at a fixed wavelength (λ_excitation), and the emitted light is scanned over a range of higher wavelengths to record the emission spectrum.

-

Excitation Spectrum: The emission is monitored at a fixed wavelength (λ_emission), and the excitation wavelength is scanned to record the excitation spectrum.

-

Vibrational Circular Dichroism (VCD) Spectroscopy

-

Instrument: A VCD spectrometer, which is often an FTIR spectrometer equipped with a photoelastic modulator (PEM) and a linear polarizer.

-

Sample Preparation: A solution of the enantiomerically pure (or enriched) BINAM is prepared in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) at a relatively high concentration (e.g., 0.1 M). The solution is placed in an IR cell with a defined pathlength.

-

Data Acquisition: The VCD spectrum is recorded as the differential absorption of left and right circularly polarized infrared light. Data collection typically requires a longer acquisition time than standard IR spectroscopy to achieve a good signal-to-noise ratio. The spectrum is usually presented as ΔA (absorbance units) versus wavenumber (cm⁻¹).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and the molecular properties of this compound they elucidate.

References

Synthesis of Novel BINAM Derivatives for Catalysis: An In-depth Technical Guide

Introduction

Axially chiral 1,1'-binaphthyl-2,2'-diamine (BINAM) and its derivatives have emerged as a privileged class of ligands and organocatalysts in asymmetric catalysis. The unique C2-symmetric chiral backbone of BINAM provides a well-defined stereochemical environment, enabling high levels of enantiocontrol in a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of novel BINAM derivatives and their applications in catalysis, with a focus on palladium-catalyzed amination products, prolinamide derivatives, and N-heterocyclic carbene (NHC) ligands. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Synthesis of N-Arylated BINAM Derivatives via Palladium-Catalyzed Amination

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, stands out as a powerful method for the synthesis of N-arylated BINAM derivatives. This reaction allows for the formation of C(sp²)-N bonds, enabling the introduction of a wide array of substituents onto the BINAM core, thereby tuning its steric and electronic properties for specific catalytic applications.

General Reaction Scheme

The synthesis typically involves the cross-coupling of a dihalo-BINAM derivative with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The Core Mechanism of BINAM in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Binaphthyl-2,2'-diamine (BINAM) is a cornerstone of asymmetric synthesis. Its rigid, C₂-symmetric chiral scaffold has been instrumental in the development of a vast array of highly effective chiral ligands and organocatalysts. The atropisomeric nature of the binaphthyl backbone provides a well-defined and sterically hindered chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This technical guide delves into the core mechanistic principles of BINAM-mediated asymmetric synthesis, illustrated through key examples, and provides an overview of relevant experimental data and proposed catalytic cycles. While BINAM itself is more often used as a foundational unit for more complex catalysts, the fundamental principles of how its unique structure dictates stereochemical outcomes are central to understanding the function of its numerous derivatives.

The Role of the BINAM Scaffold: A Mechanistic Overview

The efficacy of BINAM and its derivatives in asymmetric catalysis stems from its unique structural features:

-

C₂-Symmetry: The C₂-symmetric axis of the BINAM scaffold reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity.

-

Atropisomerism: The high rotational barrier around the C-C bond connecting the two naphthalene rings results in stable, non-interconverting enantiomers. This rigid chiral backbone creates a well-defined three-dimensional space that effectively shields one face of the reactive center.

-

Steric Hindrance: The bulky naphthalene rings provide a sterically demanding environment that directs the approach of substrates, favoring one stereochemical pathway over the other.

-

Functionalizability: The two primary amine groups serve as versatile handles for the synthesis of a wide range of derivatives, including phosphines, amides, and phosphoric acids. This allows for the fine-tuning of steric and electronic properties to suit specific reactions.

In essence, the BINAM scaffold acts as a chiral relay, transferring the stereochemical information from its atropisomeric structure to the transition state of the reaction it catalyzes. This is typically achieved through the formation of a transient chiral complex with the substrate(s), wherein the steric and electronic properties of the BINAM-derived catalyst dictate the facial selectivity of the transformation.

Key Applications and Mechanistic Insights

The versatility of the BINAM scaffold is demonstrated in a wide range of asymmetric reactions. Below are two prominent examples that illustrate its mechanism of action.

Enantioselective α-Amination of Carbonyl Compounds

BINAM-derived phosphoric acids have emerged as powerful catalysts for the enantioselective α-amination of carbonyl compounds.[1][2][3] In this transformation, a chiral anion phase-transfer mechanism is proposed, where the BINAM-derived phosphate acts as a chiral counterion to an electrophilic nitrogen source, such as an aryldiazonium cation.

The proposed catalytic cycle involves the following key steps:

-

Anion Exchange: The BINAM-derived phosphoric acid undergoes anion exchange with an achiral salt of the aryldiazonium cation, generating a chiral diazonium ion pair that is soluble in the organic phase.

-

Enolate Formation: A base promotes the formation of an enolate from the carbonyl substrate.

-

Asymmetric C-N Bond Formation: The enolate attacks the electrophilic nitrogen of the chiral diazonium ion pair. The stereochemistry of this step is controlled by the chiral environment created by the BINAM-derived phosphate, which shields one face of the enolate.

-

Product Release and Catalyst Regeneration: The α-aminated product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Asymmetric Aldol Reaction

BINAM-prolinamide derivatives are highly effective organocatalysts for the direct asymmetric aldol reaction between ketones and aldehydes. The proposed mechanism involves the formation of a chiral enamine intermediate, which then reacts with the aldehyde in a stereocontrolled manner.

The key steps in this catalytic cycle are:

-

Enamine Formation: The BINAM-prolinamide catalyst reacts with the ketone to form a chiral enamine intermediate. The proline moiety is crucial for this step.

-

Hydrogen Bonding and Activation: The aldehyde is activated through hydrogen bonding with the amide N-H of the catalyst. This interaction also orients the aldehyde for a specific facial attack.

-

Asymmetric C-C Bond Formation: The chiral enamine attacks one of the enantiotopic faces of the activated aldehyde. The C₂-symmetric BINAM backbone provides a rigid chiral environment that directs this attack, leading to high diastereoselectivity and enantioselectivity.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the BINAM-prolinamide catalyst.

Quantitative Data Summary

The performance of BINAM-derived catalysts is summarized in the following tables for the aforementioned key reactions.

Table 1: Enantioselective α-Amination of Ketones with Aryldiazonium Salts Catalyzed by a BINAM-Derived Phosphoric Acid

| Entry | Ketone | Aryldiazonium Salt (Ar) | Yield (%) | ee (%) |

| 1 | Indanone | Phenyl | 95 | 90 |

| 2 | Indanone | 4-Methoxyphenyl | 92 | 91 |

| 3 | Indanone | 4-Chlorophenyl | 96 | 88 |

| 4 | Tetralone | Phenyl | 85 | 85 |

Note: Reaction conditions and specific catalyst structure may vary. Data synthesized from available literature.

Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a BINAM-Prolinamide Derivative

| Entry | Ketone | Aldehyde | dr (anti/syn) | Yield (%) | ee (%) (anti) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 95:5 | 98 | 97 |

| 2 | Cyclohexanone | Benzaldehyde | 90:10 | 95 | 95 |

| 3 | Acetone | 4-Nitrobenzaldehyde | - | 70 | 93 |

| 4 | Acetone | Isobutyraldehyde | - | 65 | >99 |

Note: Reaction conditions and specific catalyst structure may vary. Data synthesized from available literature.

Experimental Protocols

Detailed, step-by-step experimental protocols are often specific to the publication. However, a general procedure for the BINAM-prolinamide catalyzed asymmetric aldol reaction is outlined below based on common practices in the field.

General Procedure for the Asymmetric Aldol Reaction:

-

Catalyst and Aldehyde Preparation: To a dry reaction vial is added the BINAM-prolinamide catalyst (typically 5-20 mol%). The aldehyde (1.0 equivalent) is then added.

-

Solvent and Ketone Addition: The appropriate solvent (if any) is added, followed by the ketone (typically 2-10 equivalents).

-

Reaction Execution: The reaction mixture is stirred at the specified temperature (ranging from room temperature to -25 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.

Conclusion

The this compound (BINAM) scaffold is a privileged structure in asymmetric synthesis. Its inherent C₂-symmetry, atropisomerism, and steric bulk provide a powerful platform for the design of highly effective chiral ligands and organocatalysts. The mechanism of action, exemplified by the enantioselective α-amination and asymmetric aldol reactions, relies on the formation of well-organized, diastereomeric transition states where the BINAM backbone dictates the stereochemical outcome. The continued development of novel BINAM derivatives promises to further expand the toolkit of synthetic chemists, enabling the efficient and highly selective synthesis of complex chiral molecules for applications in research, medicine, and materials science.

References

Structure-Activity Relationships of BINAM Analogs: A Technical Guide for Drug Development

December 2025

Introduction

1,1'-Binaphthyl-2,2'-diamine (BINAM) and its analogs represent a class of axially chiral compounds that have garnered significant interest in medicinal chemistry. Beyond their established roles as ligands in asymmetric catalysis, recent studies have unveiled their potential as potent cytotoxic agents against various cancer cell lines. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of BINAM analogs, focusing on their antiproliferative properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anticancer therapeutics. This document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Structure-Activity Relationship (SAR) Analysis

The antiproliferative activity of BINAM analogs is highly dependent on their stereochemistry and the nature of substituents on the binaphthyl core. A key finding is the pronounced enantioselectivity of their cytotoxic effects, with the (R)-enantiomer of BINAM (R-BINAM) consistently demonstrating significantly higher potency than its (S)-enantiomer, which is often inactive.[1][2] This observation underscores the specific interaction of the chiral BINAM scaffold with its biological target.

The structural requirements for the antiproliferative activity of this compound class have been explored through the synthesis and evaluation of a series of derivatives. Modifications at the amino groups of the BINAM scaffold have a profound impact on cytotoxicity. The following table summarizes the quantitative data on the antiproliferative activity of selected BINAM analogs against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of BINAM Analogs

| Compound ID | R/S Configuration | Modification | A2780 (Ovarian) % Growth | SISO (Cervix) % Growth | DAN-G (Pancreas) % Growth | LCLC-103H (Lung) % Growth |

| 1(R) | R | Unsubstituted BINAM | < 40% | < 40% | < 40% | < 40% |

| 1(S) | S | Unsubstituted BINAM | > 60% | > 60% | > 60% | > 60% |

| 11(R) | R | 2,2'-dihydroxy-1,1'-binaphthyl | < 40% | < 40% | < 40% | < 40% |

| 11(S) | S | 2,2'-dihydroxy-1,1'-binaphthyl | > 60% | > 60% | > 60% | > 60% |

| 12(R) | R | 2,2'-diisothiocyanato-1,1'-binaphthyl | < 40% | < 40% | < 40% | < 40% |

| 12(S) | S | 2,2'-diisothiocyanato-1,1'-binaphthyl | < 40% | < 40% | < 40% | < 40% |

| 15(R) | R | 2,2'-bis(aminomethyl)-1,1'-binaphthyl | < 40% | < 40% | < 40% | < 40% |

| 15(S) | S | 2,2'-bis(aminomethyl)-1,1'-binaphthyl | > 60% | > 60% | > 60% | > 60% |

| 16(R) | R | 2,2'-bis(cyanomethyl)-1,1'-binaphthyl | < 40% | < 40% | < 40% | < 40% |

| 16(S) | S | 2,2'-bis(cyanomethyl)-1,1'-binaphthyl | < 40% | < 40% | < 40% | < 40% |

| 6 | R | N,N'-bis(pyridin-2-yl)-BINAM | > 60% | > 60% | > 60% | > 60% |

| 7 | R | N,N'-bis(pyrimidin-2-yl)-BINAM | > 40% | > 40% | > 40% | > 40% |

| 8 | R | N,N'-bis(4-(trifluoromethyl)pyrimidin-2-yl)-BINAM | > 40% | > 40% | > 40% | > 40% |

Data is presented as percent growth of cancer cell lines after 96 hours of treatment with 10 µM of the respective compound, as determined by the crystal violet antiproliferation assay.[1][3] A percent growth of < 40% indicates significant antiproliferative activity.

Experimental Protocols

General Synthesis of BINAM Analogs

The synthesis of various BINAM analogs involves modifications of the amino groups of the parent (R)- or (S)-BINAM. Below are representative procedures for the synthesis of select analogs.

-

Synthesis of N,N'-bis(pyrimidin-2-yl)-BINAM (Compound 7): (R)-BINAM and heteroaryl chlorides or bromides are subjected to a Buchwald-Hartwig amination reaction to afford the desired N,N'-disubstituted product.[1]

-

Synthesis of 2,2'-diisothiocyanato-1,1'-binaphthyl (Compounds 12(R) and 12(S)): (R)- or (S)-BINAM is reacted with cyanogen bromide in acetonitrile under reflux conditions.[1]

-

Synthesis of 2,2'-bis(aminomethyl)-1,1'-binaphthyl (Compounds 15(R) and 15(S)): This synthesis involves a two-step process starting from the corresponding 2,2'-dicyano-1,1'-binaphthyl derivatives (14(R) and 14(S)). The dicyano compounds are reduced using Raney Nickel and potassium borohydride (KBH4) to yield the desired bis(aminomethyl) analogs.[1]

Crystal Violet Antiproliferation Assay

This assay is a simple, colorimetric method for determining the cytotoxicity of compounds on adherent cells.

-

Cell Seeding: Seed human cancer cells (e.g., A2780, SISO, DAN-G, LCLC-103H) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the BINAM analogs (e-g., a single concentration of 10 µM for initial screening) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Staining:

-

Washing: Remove the crystal violet solution and wash the plates thoroughly with water to remove excess stain.

-

Solubilization: Air-dry the plates and then add a solubilizing agent (e.g., 0.1 M sodium citrate in 50% ethanol, or a solution containing 10% acetic acid) to each well to dissolve the bound dye.[4]

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength between 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

Mandatory Visualizations

Mechanism of Action: BINAM-induced Apoptosis

(R)-BINAM analogs exert their cytotoxic effects by acting as spindle poisons. They disrupt microtubule dynamics, leading to a cascade of events that culminate in apoptotic cell death.[1][2] The proposed signaling pathway is depicted below.

Caption: Proposed signaling pathway of R-BINAM analog-induced apoptosis.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for screening the cytotoxic activity of BINAM analogs.

Caption: Experimental workflow for cytotoxicity screening of BINAM analogs.

Conclusion

The structure-activity relationships of BINAM analogs highlight the critical role of the (R)-atropisomer for potent antiproliferative activity. The mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. The modular nature of the BINAM scaffold allows for systematic modifications, offering a promising avenue for the development of novel and selective anticancer agents. Further optimization of the BINAM structure, guided by the SAR data presented herein, could lead to the identification of clinical candidates with improved therapeutic indices. This technical guide provides a foundational resource for researchers dedicated to advancing BINAM analogs as a new class of cancer therapeutics.

References

- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal Violet Staining: A Technique to Visualize Drug-Resistant Cancer Cells Using Colony Formation Assays [jove.com]

- 6. researchgate.net [researchgate.net]

Atropisomerism of BINAM Compounds: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives represent a cornerstone in the field of asymmetric synthesis and catalysis. Their unique structural feature, atropisomerism, arising from hindered rotation around the C1-C1' single bond, results in stable, non-interconverting enantiomers. This axial chirality is the key to their remarkable success as chiral ligands and organocatalysts in a myriad of stereoselective transformations. This technical guide provides an in-depth exploration of the core principles of BINAM atropisomerism, including its stereochemistry, methods for resolution and analysis, and the critical role it plays in modern chemistry and drug discovery. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to serve as a valuable resource for researchers in the field.

The Phenomenon of Atropisomerism in BINAM Compounds

Atropisomerism is a type of axial chirality that arises from restricted rotation about a single bond, leading to stereoisomers that can be isolated. The term "atropisomer" is derived from the Greek words "a" (not) and "tropos" (turn), highlighting the lack of free rotation. In the case of this compound (BINAM), the steric hindrance imposed by the hydrogen atoms at the 8 and 8' positions of the naphthalene rings creates a significant energy barrier to rotation around the C1-C1' bond.

This rotational barrier is substantial enough to allow for the separation and isolation of the two enantiomers, designated as (R)-BINAM and (S)-BINAM, at room temperature. The stability of these atropisomers is a critical factor in their application, as they can maintain their chiral integrity under various reaction conditions. The classification of atropisomers is often based on their half-life of racemization (t½) at a given temperature. Class 1 atropisomers have a short half-life, class 2 have a moderate half-life, and class 3 have a very long half-life, making them configurationally stable for practical applications[1]. BINAM and many of its derivatives fall into the category of Class 3 atropisomers, exhibiting high rotational barriers.

Quantitative Data on BINAM Atropisomers

The stability of BINAM atropisomers can be quantified by their rotational energy barriers and racemization half-lives. These parameters are crucial for understanding their behavior and for the design of new chiral ligands and catalysts.

Table 1: Rotational Barriers and Half-Lives of Racemization for BINAM and Derivatives

| Compound | Rotational Barrier (kcal/mol) | Half-life (t½) of Racemization | Conditions | Reference |

| 1,1'-Binaphthyl | ~21-23 | Minutes to hours at room temp. | Varies with solvent and temperature | [2] |

| BINAM | >30 | Years at room temperature | General observation | [3] |

| BINOL | ~35 | ~2 million years at room temp. | Experimental and computational | [3][4] |

| BINOL-like oxa-nanographene | 35 | 4 hours at 170 °C | Experimental (thermal racemization) | [5] |

Table 2: Enantiomeric Excess (ee) in Asymmetric Syntheses of BINAM Derivatives

| Reaction Type | Catalyst/Method | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Asymmetric Aldol Reaction | BINAM-Sulfonyl Polymeric Organocatalyst | Aliphatic ketones and aromatic aldehydes | up to 95% | up to 89% | [6] |

| Asymmetric Allylic Amination | Cu(MeCN)₄PF₆ / R-(+)-BINAM | Alkenes and N-Arylhydroxylamines | up to 53% | Good | [7] |

| Asymmetric Oxidative Coupling | Fe(II)-diphosphine oxide complex | 2-Naphthol derivatives | 60-85% | up to 98% | [8] |

| Asymmetric Oxidative Coupling | Macrocyclic Cu(II) complex | 2-Naphthols | up to 94% | 55-85% | [8] |

Table 3: Specific Optical Rotation of BINAM Enantiomers

| Enantiomer | Specific Rotation [α] | Conditions | Reference |

| (R)-(+)-BINAM | +156° | c = 1.0 in pyridine | [9] |

| (S)-(-)-BINAM | -157° | c = 1 in pyridine | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis, resolution, and analysis of BINAM atropisomers.

Synthesis of (S)-BINAM Derivatives via Pd(0)-catalyzed Amination

This protocol describes a general method for the synthesis of N,N'-disubstituted (S)-BINAM derivatives.

Materials:

-

(S)-BINAM

-

Aryl bromide

-

Pd(dba)₂ (Palladium(0)-bis(dibenzylideneacetone))

-

Racemic BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (tBuONa)

-

Anhydrous 1,4-dioxane

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(dba)₂ (e.g., 58 mg, 0.1 mmol) and racemic BINAP (e.g., 94 mg, 0.15 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL).

-

Add the aryl bromide (e.g., 2.2 mmol) to the solution.

-

After stirring for 2 minutes, add (S)-BINAM (e.g., 165 mg, 2.2 mmol) and tBuONa (e.g., 288 mg, 3 mmol).

-

Reflux the reaction mixture for 15 hours.

-

After completion, cool the reaction mixture to room temperature and filter the residue.

-

Wash the residue with dichloromethane (3 x 5 mL).

-

Combine the filtrates and evaporate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of CH₂Cl₂ and CH₂Cl₂-MeOH) to obtain the target compound[1].

Chiral HPLC Separation of BINAM Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and determination of the enantiomeric purity of BINAM and its derivatives.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., CHIRALPAK IC, Whelk-O-1, or cellulose-based columns)[11]

General Procedure:

-

Column Selection: Choose a suitable chiral stationary phase based on the structure of the BINAM derivative. Polysaccharide-based CSPs are often effective[12].

-

Mobile Phase Preparation: Prepare an appropriate mobile phase. For normal-phase HPLC, a mixture of heptane/ethanol is commonly used[11]. For reversed-phase HPLC, mixtures of acetonitrile/water or methanol/water can be employed. The addition of small amounts of additives like diethylamine may be necessary to improve peak shape[11].

-

Sample Preparation: Dissolve a small amount of the BINAM sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the column temperature (e.g., 25 °C)[11].

-

Set the UV detection wavelength (e.g., 254 nm or a wavelength where the compound has maximum absorbance).

-

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times.

-

Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[13].

Thermal Racemization of BINAM Derivatives

Studying the thermal racemization of BINAM derivatives is essential to determine their configurational stability.

Procedure:

-

Prepare a solution of the enantiomerically enriched BINAM derivative in a high-boiling point solvent (e.g., 1,2-dichlorobenzene) in a sealed tube or vial.

-

Heat the solution in a temperature-controlled oil bath or oven to a specific temperature (e.g., 170 °C)[5].

-

At regular time intervals, withdraw aliquots of the solution.

-

Cool the aliquots to room temperature to quench the racemization process.

-

Analyze the enantiomeric excess of each aliquot using chiral HPLC as described in the protocol above.

-

Plot the natural logarithm of the enantiomeric excess (ln(ee)) versus time. The slope of the resulting linear plot will be the rate constant for racemization (k).

-

The half-life (t½) of racemization can be calculated using the equation: t½ = ln(2) / k.

-

The Gibbs free energy of activation for rotation (ΔG‡) can be determined using the Eyring equation[5].

Visualization of Key Concepts and Workflows

Logical Relationship of Atropisomerism and its Consequences

Caption: Logical flow from hindered rotation to applications of BINAM atropisomers.

Experimental Workflow for Synthesis and Analysis of BINAM Derivatives

Caption: Workflow for the synthesis, purification, and analysis of BINAM derivatives.

Signaling Pathway of (R)-BINAM Induced Cell Cycle Arrest

Recent studies have shown that (R)-BINAM can act as a spindle poison, leading to mitotic catastrophe and apoptosis in cancer cells[4][14].

Caption: Proposed mechanism of (R)-BINAM induced apoptosis in cancer cells.

Conclusion

The atropisomerism of BINAM compounds is a fascinating and highly practical area of stereochemistry. Their configurational stability, coupled with the versatility of the diamine functionality, has established them as indispensable tools in asymmetric synthesis and catalysis. This guide has provided a comprehensive overview of the fundamental principles, quantitative data, and experimental methodologies related to BINAM atropisomers. The continued exploration of their synthesis, properties, and applications will undoubtedly lead to further innovations in the development of new catalysts, materials, and therapeutic agents. The detailed protocols and visual aids presented herein are intended to facilitate a deeper understanding and practical application of this important class of chiral molecules.

References

- 1. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.providence.edu [digitalcommons.providence.edu]

- 10. Specific optical rotation is a versatile tool for the identification of critical micelle concentration and micellar growth of tartaric acid-based diastereomeric amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of BINAM with Transition Metals: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Binaphthyl-2,2'-diamine (BINAM) is a privileged chiral ligand in the field of asymmetric catalysis. Its C₂-symmetric backbone, derived from the atropisomeric binaphthyl scaffold, provides a well-defined and rigid chiral environment that can effectively induce enantioselectivity in a wide range of chemical transformations. The coordination of BINAM and its derivatives to transition metals has been a subject of intense research, leading to the development of highly efficient and selective catalysts for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.[1][2][3][4][5] This technical guide provides an in-depth exploration of the coordination chemistry of BINAM with transition metals, focusing on the synthesis of BINAM-metal complexes, their structural features, and their applications in asymmetric catalysis.

Synthesis of BINAM and its Derivatives

The synthesis of enantiomerically pure BINAM is a critical first step in its application as a chiral ligand. Several methods have been developed for the synthesis of BINAM, with the oxidative coupling of 2-naphthylamine derivatives being a common approach.[3][6] Transition-metal-mediated coupling reactions have been well-established for this purpose.[3][6] More recently, electrochemical methods have emerged as a green and sustainable alternative, providing BINAM derivatives in high yields without the need for stoichiometric metal oxidants.[6]

Furthermore, derivatives of BINAM can be synthesized to tune the steric and electronic properties of the ligand, thereby influencing the catalytic activity and selectivity of the resulting metal complexes.[1][7] For instance, N-alkylation or N-arylation of the amino groups can be achieved through various methods, including palladium-catalyzed amination reactions.[7]

Coordination with Transition Metals

BINAM acts as a bidentate ligand, coordinating to transition metals through its two amino groups.[1][3] It has been successfully used to form stable complexes with a variety of transition metals, including rhodium, iridium, palladium, copper, nickel, and zinc.[8][9][10][11] The coordination of BINAM to a metal center creates a chiral environment that can discriminate between the two enantiotopic faces of a prochiral substrate in a catalytic reaction.

The structural characteristics of these complexes, such as bond lengths, bond angles, and coordination geometry, are crucial for understanding their catalytic behavior. While detailed crystallographic data requires access to specialized databases, the general geometries of BINAM-metal complexes are often tetrahedral or square planar, depending on the metal and its oxidation state.[12][13]

Experimental Protocol: Synthesis of a Rhodium-BINAM Complex

The following is a general procedure for the synthesis of a rhodium(I)-BINAM complex, adapted from literature descriptions of similar complexes.[8][9]

Materials:

-

(S)-BINAM

-

[Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve (S)-BINAM in the anhydrous solvent.

-

In a separate Schlenk flask, dissolve [Rh(COD)Cl]₂ in the same anhydrous solvent.

-

Slowly add the rhodium precursor solution to the BINAM solution at room temperature with constant stirring.

-

The reaction mixture is typically stirred for several hours to ensure complete complex formation. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

The desired rhodium-BINAM complex is then dried under vacuum.

Characterization: The synthesized complex should be characterized by standard analytical techniques, including:

-

NMR Spectroscopy (¹H, ¹³C, ³¹P if applicable): To confirm the structure of the ligand framework and its coordination to the metal.

-

Mass Spectrometry: To determine the molecular weight of the complex.

-

FT-IR Spectroscopy: To observe changes in the N-H stretching frequencies upon coordination.

-

X-ray Crystallography: To determine the precise three-dimensional structure of the complex.

Quantitative Data Summary

The following tables summarize representative data for BINAM-transition metal complexes. It is important to note that specific bond lengths and angles are highly dependent on the specific derivative of BINAM used and the co-ligands present in the complex. For precise data, consulting the original crystallographic studies is essential.

Table 1: Representative Transition Metal Complexes with BINAM Derivatives

| Metal | BINAM Derivative | Other Ligands | Application | Reference |

| Rh(III) | Axially chiral BINAM N-heterocyclic carbene (NHC) | - | Enantioselective hydrosilylation of β-keto esters | [9] |

| Ir(I) | NHC-naphthoxy ligand from (S)-BINAM | - | Asymmetric hydrosilylation of ketones | [8] |

| Rh(I) | Di-1,2,3-triazolylidene from BINAM | - | Enantioselective hydrosilylation | [14] |

| Pd(0) | N,N'-di(aryl)-substituted (S)-BINAM | dba, BINAP | C-N bond formation | [7] |

Table 2: Performance of BINAM-Metal Catalysts in Asymmetric Hydrosilylation

| Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Axially chiral BINAM NHC-Rh(III) | 3-oxo-3-arylpropionic acid esters | Good | Good to Excellent | [9] |

| Ir-NHC-naphthoxy from (S)-BINAM | Acetophenone | - | 50-60 | [8] |

| Rh-NHC-naphthoxy from (S)-BINAM | Acetophenone | - | 12-13 | [8] |

Catalytic Applications and Mechanisms

BINAM-transition metal complexes have proven to be highly effective catalysts for a variety of asymmetric transformations.[1][4] One of the most significant applications is in the asymmetric hydrosilylation of ketones and olefins, which provides a straightforward route to chiral alcohols and alkanes.[8][9][14]

The generally accepted mechanism for the asymmetric hydrosilylation of a ketone catalyzed by a BINAM-metal complex involves the following key steps:

-

Oxidative addition of the silane to the metal center.

-

Coordination of the ketone to the metal complex.

-

Insertion of the carbonyl group into the metal-hydride bond, forming a metal-alkoxide intermediate. This is the enantioselectivity-determining step, where the chiral BINAM ligand directs the hydride transfer to one face of the ketone.

-

Reductive elimination to release the silylated alcohol product and regenerate the active catalyst.

Visualizations

Experimental Workflow for Synthesis of a BINAM-Metal Complex

Caption: A generalized workflow for the synthesis of a BINAM-transition metal complex.

Catalytic Cycle for Asymmetric Hydrosilylation of a Ketone

References

- 1. orgsyn.org [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. myuchem.com [myuchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemijournal.com [chemijournal.com]

- 13. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

synthesis and characterization of BINAM-based polymers

An In-depth Technical Guide to the Synthesis and Characterization of BINAM-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of chiral polymers based on 1,1'-Binaphthyl-2,2'-diamine (BINAM). Given their unique stereochemical properties and rigid structures, BINAM-based polymers are of significant interest in fields such as asymmetric catalysis, chiral recognition, and the development of advanced materials for pharmaceutical applications. This document details common synthetic methodologies, essential characterization techniques, and presents key data in a structured format.

Synthesis of BINAM-Based Polymers

The synthesis of BINAM-based polymers typically involves cross-coupling reactions that create a rigid polymer backbone while preserving the axial chirality of the BINAM unit. The primary methods employed are Palladium-catalyzed reactions such as Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][2][3] The choice of comonomer and reaction type allows for the tuning of the polymer's electronic, optical, and solubility properties.

Common Synthetic Routes

-

Buchwald-Hartwig Polycondensation: This method is used to form C-N bonds, linking BINAM units with aryl dihalides. A palladium catalyst, a phosphine ligand (like XPhos), and a base are used to facilitate the reaction.[2]

-

Sonogashira Coupling: This reaction forms carbon-carbon bonds between a terminal alkyne and an aryl halide. It is employed to create conjugated polymers by reacting a diiodo-BINAM derivative with a diethynyl comonomer.[1]

-

Heck Coupling: This reaction couples an unsaturated halide with an alkene. It can be used to synthesize BINAM-based polymers by reacting a dihalo-BINAM monomer with a divinyl comonomer.[3]

Caption: A generalized workflow for the synthesis of BINAM-based polymers via cross-coupling reactions.

Experimental Protocol: Buchwald-Hartwig Polycondensation

This protocol provides a representative example for the synthesis of a BINAM-based copolymer.[2]

-

Reagents & Setup: To a flame-dried Schlenk flask, add the BINAM monomer (e.g., (R)-BINAM), an aryl dihalide comonomer (e.g., m-dibromobenzene), a palladium catalyst (e.g., Palladium(II) acetate), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 115°C) and stir for a specified time (e.g., 24 hours). The progress can be monitored by observing changes in viscosity.

-

Isolation: After cooling to room temperature, dilute the viscous solution with a suitable solvent (e.g., chloroform) and slowly pour it into a non-solvent (e.g., methanol) to precipitate the polymer.

-

Purification: Filter the resulting solid, wash it extensively with methanol to remove residual catalyst and unreacted monomers.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Characterization of BINAM-Based Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and physical properties of the synthesized polymers.[4] A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.

Caption: Logical workflow illustrating the key techniques for polymer characterization.

Molecular Weight and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the polymer's chemical structure and, in some cases, determine the number-average molecular weight (Mₙ) by end-group analysis.[5] ¹H and ¹³C NMR spectra provide detailed information about the polymer backbone and side chains.[3]

-

Protocol:

-

Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to identify characteristic peaks corresponding to the monomer units in the polymer chain.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

-

Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[6]

-

Protocol:

-

Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable mobile phase (e.g., THF, chloroform).

-

Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

Inject the sample into the GPC system equipped with a suitable column set.

-

Calibrate the system using polymer standards (e.g., polystyrene) to obtain relative molecular weights.

-

Thermal Properties

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability of the polymer by measuring weight loss as a function of temperature.[7]

-

Protocol:

-

Place a small amount of the polymer sample (5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss versus temperature to determine the decomposition temperature.

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine thermal transitions such as the glass transition temperature (T₉) and melting temperature (Tₘ).[4]

-

Protocol:

-

Seal a small amount of the polymer (5-10 mg) in a DSC pan.

-

Heat the sample to a temperature above its expected transitions, then cool it, and reheat it at a controlled rate (e.g., 10 °C/min).

-

The second heating scan is typically used to determine the T₉.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for BINAM-based polymers as reported in the literature.

Table 1: Synthesis and Molecular Weight Data for BINAM-based Polymers

| Polymer Name | Synthesis Method | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|

| R-PBD | Buchwald-Hartwig | 3,190 | 8,170 | 2.56 | [2] |

| R-PBDOX | Buchwald-Hartwig (Oxidized) | 2,310 | 4,820 | 2.08 | [2] |

| S-PBD | Buchwald-Hartwig | 1,300 | 1,350 | 1.04 | [2] |

| (R)-4.21 | Pd-catalyzed Amination | 3,000 | 7,500 | 2.50 |[3] |

Table 2: Thermal Properties of BINAM-based Polyamides

| Polymer Name | T₉ (°C) | Tₛ (°C) | Td,5% (°C)¹ | Td,10% (°C)² | Reference |

|---|---|---|---|---|---|

| Polyamide 4.44a | 255 | 315 | 490 | 510 | [3] |

| Polyamide 4.44b | 290 | 335 | 500 | 525 | [3] |

| Polyamide 4.44c | 285 | 340 | 495 | 520 | [3] |

¹ Temperature at 5% weight loss (TGA). ² Temperature at 10% weight loss (TGA).

Relevance to Drug Development

The unique characteristics of BINAM-based polymers make them highly relevant for professionals in drug development. Their inherent chirality is crucial for applications involving enantioselective processes, which are fundamental to modern pharmacology.

Caption: Relationship between core polymer properties and their applications in drug development.

-

Chiral Recognition and Sensing: BINAM-based polymers can act as fluorescent sensors for the enantioselective recognition of chiral molecules like amino acids and amino alcohols.[1][8] This is critical for determining the enantiomeric purity of drug candidates.

-

Asymmetric Catalysis: The binaphthyl framework is a well-established scaffold for chiral ligands in asymmetric synthesis.[3] Incorporating these units into a polymer creates heterogeneous catalysts that can be easily recovered and recycled, a significant advantage in large-scale drug manufacturing.

-

Drug Delivery: While a nascent area for BINAM-based polymers specifically, functional polymers are central to creating advanced drug delivery systems.[9][10] The rigid and well-defined structure of BINAM polymers could be leveraged to create novel carriers for targeted or controlled release applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. research.tus.ie [research.tus.ie]

- 6. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for 1,1'-Binaphthyl-2,2'-diamine in Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives in asymmetric hydrogenation reactions. The content is designed to be a practical guide for researchers in academia and industry, offering insights into ligand synthesis, catalyst preparation, and specific hydrogenation procedures for various substrates.

Introduction